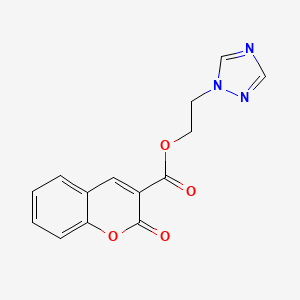![molecular formula C10H13Cl3NO5PS B3819588 dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B3819588.png)
dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
描述
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate, also known as TPAP, is a commonly used reagent in organic chemistry. It is a strong oxidizing agent that is used in a variety of chemical reactions. The compound is synthesized using a simple method and has been the subject of numerous scientific studies.
科学研究应用
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is used in a variety of chemical reactions in organic synthesis. It is commonly used as an oxidizing agent in the oxidation of alcohols to aldehydes and ketones. This compound has also been used in the synthesis of natural products, such as steroids and terpenes. Additionally, this compound has been used in the synthesis of pharmaceutical compounds, such as anti-cancer drugs. The versatility of this compound makes it a valuable reagent in organic synthesis.
作用机制
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate acts as an oxidizing agent by transferring oxygen atoms to the substrate molecule. The oxygen atoms are derived from the trichloroacetonitrile moiety of this compound. The phenylsulfonyl group serves as a leaving group during the reaction. The mechanism of action of this compound has been well studied and is well understood in the scientific community.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals. This compound is used solely as a reagent in laboratory experiments.
实验室实验的优点和局限性
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate has several advantages for laboratory experiments. It is a strong oxidizing agent that is easy to handle and use. It is also relatively inexpensive and readily available. However, this compound has some limitations. It is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and must be stored in a dry environment.
未来方向
There are several future directions for research on dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate. One area of research could focus on the development of new synthetic methods using this compound. Another area of research could focus on the use of this compound in the synthesis of new pharmaceutical compounds. Additionally, research could be conducted on the mechanism of action of this compound to gain a better understanding of how it functions as an oxidizing agent. Overall, this compound is a valuable reagent in organic synthesis and has numerous applications in scientific research.
属性
IUPAC Name |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3NO5PS/c1-18-20(15,19-2)9(10(11,12)13)14-21(16,17)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJQPLJJBIFPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)
![N-[(2-{2-[(cyclobutylcarbonyl)amino]phenyl}-5-methyl-1,3-oxazol-4-yl)methyl]-2-cyclopropyl-4-quinolinecarboxamide](/img/structure/B3819512.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-6-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B3819519.png)
![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)

![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![butyl ({2-oxo-6-[(phenylsulfonyl)amino]-2H-chromen-4-yl}oxy)acetate](/img/structure/B3819555.png)
![ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]propanoate](/img/structure/B3819556.png)


![diisopropyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B3819578.png)


![[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B3819608.png)